molecular formula C34H50O8 B1234842 6,8a-Seco-6,8a-deoxy-5-oxoavermectin''2a''aglycone

6,8a-Seco-6,8a-deoxy-5-oxoavermectin''2a''aglycone

Cat. No.: B1234842
M. Wt: 586.8 g/mol
InChI Key: QCSFFKFCYQTXGW-ZGLBEODDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8a-seco-6,8a-deoxy-5-oxoavermectin "2a" aglycone is a milbemycin.

Scientific Research Applications

Production and Biosynthesis of Avermectin Derivatives

  • Mutant Strains Producing Avermectin Derivatives : A study by Pang et al. (1995) revealed that a mutant strain of Streptomyces avermitilis produced several avermectin-related compounds, including 6,8a-seco-6,8a-deoxy-5-oxoavermectin derivatives. This research highlights the potential of genetic mutation in producing novel bioactive compounds.

  • Biosynthesis Pathway Elucidation : Chen and Inamine (1989) conducted studies to understand the biosynthesis of avermectins. Their research, detailed in Chen & Inamine (1989), found that certain compounds are intermediates in the avermectin biosynthetic pathway, shedding light on the biosynthesis mechanisms of these compounds.

Molecular Docking and Prediction of Properties

  • Molecular Docking Studies : Ononamadu and Ibrahim (2021) investigated the interactions of various compounds, including 6,8a-seco-6,8a-deoxy-5-oxoavermectin '2a' aglycone, with target proteins. Their study, Ononamadu & Ibrahim (2021), provided insights into the potential biological activities of these compounds through computational techniques.

Synthesis of Related Compounds

  • Synthesis of Related Steroidal Aglycones : The synthesis of steroidal aglycones, which are structurally related to 6,8a-seco-6,8a-deoxy-5-oxoavermectin '2a' aglycone, was explored in a study by Zhao et al. (2016). In Zhao et al. (2016), new steroidal aglycones were isolated and characterized, demonstrating the diversity and complexity of these compounds.

  • Antiproliferative Seco-Pregnane Glycosides : Tamiya et al. (2014) synthesized the aglycone of argelosides, which are seco-pregnane glycosides with potential antiproliferative properties. Their work, detailed in Tamiya et al. (2014), adds to the understanding of the synthetic pathways and potential applications of these compounds.

Properties

Molecular Formula

C34H50O8

Molecular Weight

586.8 g/mol

IUPAC Name

(1S,4R,4'S,5'S,6'R,9S,10E,12E,14S,15S,16E,19R,21R)-6'-butan-2-yl-4',9,15-trihydroxy-5',6,10,14,16-pentamethylspiro[2,20-dioxatricyclo[17.3.1.04,9]tricosa-5,10,12,16-tetraene-21,2'-oxane]-3,7-dione

InChI

InChI=1S/C34H50O8/c1-8-19(2)31-24(7)29(36)17-33(42-31)16-26-15-25(41-33)13-12-21(4)30(37)20(3)10-9-11-23(6)34(39)18-28(35)22(5)14-27(34)32(38)40-26/h9-12,14,19-20,24-27,29-31,36-37,39H,8,13,15-18H2,1-7H3/b10-9+,21-12+,23-11+/t19?,20-,24-,25+,26-,27-,29-,30-,31+,33-,34+/m0/s1

InChI Key

QCSFFKFCYQTXGW-ZGLBEODDSA-N

Isomeric SMILES

CCC(C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C(/[C@@]4(CC(=O)C(=C[C@H]4C(=O)O3)C)O)\C)C)O)\C)O)C

Canonical SMILES

CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C(C4(CC(=O)C(=CC4C(=O)O3)C)O)C)C)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8a-Seco-6,8a-deoxy-5-oxoavermectin''2a''aglycone
Reactant of Route 2
6,8a-Seco-6,8a-deoxy-5-oxoavermectin''2a''aglycone
Reactant of Route 3
6,8a-Seco-6,8a-deoxy-5-oxoavermectin''2a''aglycone
Reactant of Route 4
6,8a-Seco-6,8a-deoxy-5-oxoavermectin''2a''aglycone
Reactant of Route 5
6,8a-Seco-6,8a-deoxy-5-oxoavermectin''2a''aglycone
Reactant of Route 6
6,8a-Seco-6,8a-deoxy-5-oxoavermectin''2a''aglycone

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